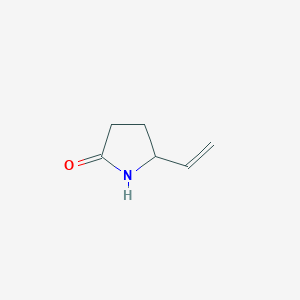

5-Vinyl-2-pyrrolidinone

Description

Properties

IUPAC Name |

5-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDXEVJHXWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318830 | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-16-0 | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Vinyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-VINYL-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739J1G8PUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Vinyl-2-pyrrolidinone: Strategies, Protocols, and Applications

Abstract

5-Vinyl-2-pyrrolidinone is a molecule of significant interest, primarily serving as a crucial chiral intermediate in the synthesis of the anticonvulsant drug (S)-Vigabatrin and as a functionalized monomer for advanced polymer development.[1][2] Its synthesis, while not as widely industrialized as its isomer N-Vinyl-2-pyrrolidinone, presents unique chemical challenges and opportunities. This guide provides an in-depth exploration of the core synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of downstream applications. The methodologies covered are grounded in established literature, with a focus on explaining the causal relationships behind procedural choices to empower researchers in their own development efforts.

Introduction: The Strategic Importance of this compound

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and strategic functionalization allows for the creation of a diverse array of biologically active molecules.[3][4] this compound (5V2P) distinguishes itself through the presence of a reactive vinyl group on the carbon skeleton of the lactam ring, a feature that is central to its utility.

Chemical Identity and Structural Distinction from N-Vinyl-2-pyrrolidinone

It is critical to differentiate this compound from its well-known structural isomer, N-Vinyl-2-pyrrolidinone (NVP). In 5V2P, the vinyl group is attached to the C5 carbon of the pyrrolidinone ring, whereas in NVP, it is attached to the nitrogen atom.[2][5] This structural variance profoundly impacts their chemical reactivity and applications. NVP is a high-volume monomer used to produce polyvinylpyrrolidone (PVP), a water-soluble polymer with extensive applications in pharmaceuticals, cosmetics, and various industrial processes.[6][7][8] 5V2P, by contrast, is primarily a specialty chemical and a key building block in targeted organic synthesis.

| Property | This compound | N-Vinyl-2-pyrrolidinone |

| Structure | Vinyl group on C5 | Vinyl group on Nitrogen |

| CAS Number | 7529-16-0[9] | 88-12-0[5] |

| Molecular Formula | C₆H₉NO[9] | C₆H₉NO[5] |

| Molar Mass | 111.14 g/mol [9] | 111.14 g/mol [5] |

| Primary Use | Pharmaceutical intermediate (Vigabatrin), specialty monomer[2] | High-volume monomer for PVP production[6] |

Significance as a Pharmaceutical Intermediate and Monomer

The principal driver for the synthesis of 5V2P is its role as a precursor to Vigabatrin (4-amino-5-hexenoic acid), an enzyme-activated, irreversible inhibitor of GABA transaminase (GABA-T) used to treat epilepsy.[1] The (S)-enantiomer is the pharmacologically active form, necessitating stereocontrolled synthetic routes or resolution of the racemic intermediate.[1] Furthermore, the vinyl group of 5V2P allows it to serve as a functional monomer in polymerization, enabling the creation of polymers with pendant pyrrolidinone moieties for applications in drug delivery and advanced materials.[2]

Core Synthetic Strategies

The synthesis of this compound is typically achieved by installing the vinyl group onto a pre-formed pyrrolidinone scaffold. The two most prominent strategies involve the Cope elimination of a tertiary amine N-oxide and the direct vinylation of a lactam derivative using a Grignard reagent.

Synthesis via Cope Elimination of an Amine N-Oxide

This multi-step pathway is a robust and well-documented method for preparing 5V2P, proceeding through a classic Cope elimination reaction in the final step.[10][11] The overall process begins with 5-oxo-2-pyrrolidine-acetonitrile and involves reductive amination, N-oxidation, and finally, thermal elimination.

Mechanistic Rationale

The key transformation is the Cope elimination, a thermal, intramolecular syn-elimination of a tertiary amine N-oxide. The reaction proceeds through a five-membered cyclic transition state, yielding an alkene and a hydroxylamine. The driving force is the formation of the stable N,N-dimethylhydroxylamine by-product. This method is effective for creating a C=C bond at a specific location without harsh reagents.

Detailed Experimental Protocols

The following protocols are adapted from the process described in U.S. Patent 4,621,145A.[10][11]

-

Setup: To a suitable hydrogenation reactor, add 5-oxo-2-pyrrolidineacetonitrile and an inert solvent such as a (C₁-C₆)alkanol (e.g., ethanol) or water.

-

Catalyst: Add a palladium catalyst, such as palladium-on-barium sulfate or palladium-on-aluminum oxide.

-

Reagents: Introduce dimethylamine into the reactor.

-

Reaction: Pressurize the reactor with hydrogen gas (from approximately 1 to 20 atmospheres) and maintain the reaction at a temperature between 20°C and 100°C (ambient temperature is often sufficient).

-

Workup: Upon reaction completion (monitored by H₂ uptake or chromatography), filter the catalyst from the reaction mixture. Remove the solvent under reduced pressure to isolate the crude N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine.

-

Dissolution: Dissolve the amine product from Step A in a suitable solvent (e.g., water or an alcohol).

-

Oxidation: Add an oxidizing agent, such as aqueous hydrogen peroxide, portion-wise while monitoring the temperature. The reaction is typically exothermic and may require cooling.

-

Monitoring: Stir the mixture until the starting amine is consumed (monitored by TLC or LC-MS).

-

Isolation: After the reaction, excess peroxide can be quenched if necessary. The solvent is then removed under vacuum to yield the crude N-oxide, often as a hydrate, which can be used directly in the next step.

-

Setup: Place the crude N-oxide from Step B into a distillation apparatus suitable for high-temperature vacuum distillation (e.g., a Kugelrohr or short-path setup).

-

Pyrolysis: Heat the N-oxide under reduced pressure (e.g., 0.1 mm Hg). The pyrolysis occurs at temperatures ranging from 140°C to 185°C.[11]

-

Distillation: The product, this compound, distills from the reaction mixture as it is formed. A deoxygenation side-reaction can produce the starting amine as a by-product, which may co-distill.[11]

-

Purification: The collected distillate can be further purified. One method involves treating an aqueous solution of the distillate with an acidic ion exchange resin to remove the basic amine by-product, followed by extraction and distillation to isolate pure 5V2P.[10]

Synthesis via Grignard Vinylation

An alternative approach involves the direct addition of a vinyl group to a functionalized pyrrolidinone precursor. A reported method describes the vinylation of 5-ethoxy-2-pyrrolidinone using vinyl magnesium bromide.[12]

Mechanistic Rationale

This reaction follows a standard Grignard mechanism. The nucleophilic vinyl group from the vinyl magnesium bromide attacks the electrophilic carbon of the imino-ether intermediate (formed from the lactam), displacing the ethoxy group. This is followed by an aqueous workup to yield the final product. This route is advantageous as it is a more direct C-C bond formation step to install the vinyl group.

Protocol 4: Vinylation of 5-ethoxy-2-pyrrolidinone

This protocol is a conceptual representation based on the described transformation.[12]

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), place a solution of 5-ethoxy-2-pyrrolidinone in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature (e.g., 0°C or -78°C) using an appropriate bath.

-

Grignard Addition: Add vinyl magnesium bromide (typically a 1M solution in THF) dropwise to the stirred solution, maintaining the low temperature.

-

Reaction: Allow the reaction to stir for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Allow the mixture to warm to room temperature, and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound. The reported yield for this method is 81%.[12]

Alternative and Hypothetical Synthetic Approaches

The Wittig Olefination Approach (Hypothetical)

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[13][14] While not prominently documented for 5V2P, a hypothetical route could involve the reaction of a 5-formyl-2-pyrrolidinone precursor with methylenetriphenylphosphorane (Ph₃P=CH₂).

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[13] This ring subsequently fragments to yield the desired alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion.[13][15]

This approach would depend on the efficient synthesis of the 5-formyl-2-pyrrolidinone starting material.

Purification and Characterization

Regardless of the synthetic route, purification and rigorous characterization are essential.

-

Purification: The primary methods are vacuum distillation and silica gel column chromatography.[1][10] The choice depends on the scale of the reaction and the nature of the impurities.

-

Characterization: Confirmation of the structure and purity of this compound is typically achieved through:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the vinyl protons and the overall carbon skeleton.[1]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the lactam carbonyl (C=O) and the vinyl C=C and C-H bonds.

-

Applications in Downstream Synthesis

Synthesis of (S)-Vigabatrin

The most significant application of 5V2P is in the synthesis of Vigabatrin. This often involves the resolution of racemic 5V2P to isolate the desired enantiomer before hydrolysis. One method involves reacting racemic 5V2P with a chiral isocyanate, such as (R)-α-methylbenzyl isocyanate, to form diastereomeric ureides.[1] These diastereomers can be separated by column chromatography, and subsequent hydrolysis of the desired diastereomer yields the enantiomerically pure (S)-Vigabatrin.[1]

Polymerization and Materials Science

5V2P can undergo polymerization, typically through free-radical mechanisms, to create polymers with pendant pyrrolidinone groups. These polymers are distinct from PVP and are explored for specialized applications where the functionality of the lactam ring is desired on the polymer backbone, such as in creating novel hydrogels or functional coatings.[2]

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin and can cause serious eye damage.[9][16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.

Conclusion

The synthesis of this compound is a task of significant value for researchers in medicinal chemistry and materials science. While several routes exist, the Cope elimination of an N-oxide intermediate and the direct Grignard vinylation represent the most established and practical approaches. Understanding the mechanistic underpinnings of these transformations allows for rational optimization and troubleshooting. As the demand for chiral pharmaceuticals and functional polymers grows, efficient and scalable syntheses of key intermediates like this compound will continue to be an area of active development.

References

- Wikipedia. (2023). N-Vinylpyrrolidone. Wikipedia. [Link]

- ResearchGate. (n.d.). A convenient approach for vinylation reaction in the synthesis of this compound, a key intermediate of vigabatrin | Request PDF.

- PrepChem.com. (n.d.). Synthesis of N-vinyl-2-pyrrolidone. PrepChem.com. [Link]

- Google Patents. (1986). US4621145A - Process for preparing this compound and intermediates therefor.

- Bodor, N., & Brewster, M. E. (1994). RESOLUTION OF this compound. A PRACTICAL SYNTHESIS OF (S)- AND (R)-VIGABATRIN.

- Google Patents. (1986). US4621145A - Process for preparing this compound and intermediates therefor.

- Google Patents. (2006). WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.

- PubChem. (n.d.). This compound, (S)-. PubChem. [Link]

- Oxford Academic. (1991). New Synthesis and Some Reactions of Vinyl Arenecarbodithioates. Wittig Reaction of (Triphenylphosphonio)methyl Arenecarbodithioate Iodides. Bulletin of the Chemical Society of Japan. [Link]

- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. [Link]

- Wikipedia. (2023). Polyvinylpyrrolidone. Wikipedia. [Link]

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

- Wikipedia. (2023). Wittig reaction. Wikipedia. [Link]

- PubChem. (n.d.). 5-Ethenyl-2-pyrrolidinone. PubChem. [Link]

- East Chem. (2024). Exploring the Versatile Applications of Polyvinyl Pyrrolidone (PVP). [Link]

- National Institutes of Health. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC. [Link]

- GOVI. (2025). The Applications of N-Vinylpyrrolidone in different fields. [Link]

- ResearchGate. (2015). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst.

- Google Patents. (1953). US2634259A - Polymerization process for n-vinyl pyrrolidone.

- National Institutes of Health. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. PMC. [Link]

- NICNAS. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). [Link]

- Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland. [Link]

- MDPI. (2023).

- National Institutes of Health. (2022).

- PubChem. (n.d.). CID 159939819 | C12H22N2O4. PubChem. [Link]

- American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]

- PubChem. (n.d.). N-methyl-2-pyrrolidone. PubChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 6. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 7. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 8. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Ethenyl-2-pyrrolidinone | C6H9NO | CID 24150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 11. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 5-Vinyl-2-pyrrolidone British Pharmacopoeia (BP) Reference Standard 7529-16-0 [sigmaaldrich.com]

An In-depth Technical Guide to 5-Vinyl-2-pyrrolidinone (CAS 7529-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyl-2-pyrrolidinone (5-V-2-P), a structural isomer of the more commonly known N-vinyl-2-pyrrolidone (NVP), is a versatile heterocyclic monomer.[1][2][3][4][5][6][7] While sharing the foundational pyrrolidinone ring, the placement of the vinyl group at the 5-position, as opposed to the nitrogen atom, imparts distinct chemical properties and reactivity. This structural nuance makes 5-V-2-P a valuable building block in polymer chemistry and a key intermediate in the synthesis of pharmaceuticals.[2][8] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, polymerization, applications in drug development, and safety considerations.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 7529-16-0 | [1][3][4][5][6] |

| Molecular Formula | C₆H₉NO | [1][2][4][5][7] |

| Molecular Weight | 111.14 g/mol | [1][4][5][7] |

| Boiling Point | 249.1 °C at 760 mmHg | [4][6] |

| Density | 1.088 g/cm³ | [4] |

| Flash Point | 134.7 °C | [4] |

| IUPAC Name | 5-ethenylpyrrolidin-2-one | [2] |

Synthesis and Manufacturing

The synthesis of this compound has been a subject of significant interest, primarily driven by its role as a key intermediate in the production of the antiepileptic drug vigabatrin.[2][8] Several synthetic routes have been developed, with a focus on efficiency, safety, and cost-effectiveness.

One documented method involves the pyrolysis of the N-oxide derivative of N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine.[2][9] This process entails heating the N-oxide at elevated temperatures under reduced pressure to yield 5-V-2-P.[2][9]

A more recent and convenient approach for the vinylation step involves the reaction of 5-ethoxy-2-pyrrolidinone with vinyl magnesium bromide in the presence of potassium carbonate.[8] This method is advantageous as it replaces the more hazardous ethyl magnesium bromide with the inexpensive and environmentally benign potassium carbonate, allowing for a multi-gram scale synthesis with high purity and yield without the need for chromatographic purification.[8]

Polymerization of this compound

The vinyl group in this compound allows it to undergo polymerization, leading to the formation of functional polymers.[2] The polymerization behavior of 5-V-2-P differs from its isomer, N-vinyl-2-pyrrolidone (NVP), due to the different electronic environment of the vinyl group.[2] NVP is known to undergo radical polymerization more readily.[2]

While specific studies on the detailed kinetics of 5-V-2-P polymerization are less common in publicly available literature compared to NVP, the principles of free-radical polymerization can be applied. A typical free-radical polymerization process involves three main stages: initiation, propagation, and termination.

Experimental Protocol: Free-Radical Polymerization of a Vinyl Monomer (General Procedure)

This protocol provides a general framework for the free-radical polymerization of a vinyl monomer like this compound.

Materials:

-

This compound (monomer)

-

AIBN (Azobisisobutyronitrile) or other suitable free-radical initiator

-

An appropriate solvent (e.g., benzene, water, depending on the desired polymer properties)

-

Nitrogen gas

-

Reaction flask with a condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Precipitating solvent (e.g., diethyl ether)

Procedure:

-

Preparation: In a reaction flask, dissolve the this compound monomer and the AIBN initiator in the chosen solvent.[10][11][12]

-

Deoxygenation: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[10][11]

-

Initiation: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) to initiate the decomposition of the initiator and the start of the polymerization.[10][11][13]

-

Propagation: Maintain the reaction at the set temperature under a nitrogen atmosphere with continuous stirring to allow the polymer chains to grow. The reaction time will vary depending on the desired molecular weight and conversion.

-

Termination and Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent (e.g., diethyl ether).[10]

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.[10]

Caption: A simplified workflow of free-radical polymerization.

Applications in Drug Development and Beyond

The polymer derived from this compound, poly(this compound), and its copolymers have significant potential in various biomedical and pharmaceutical applications, drawing parallels with the well-established uses of its isomer, polyvinylpyrrolidone (PVP).[14][15][16][17][18]

Drug Delivery Systems

Polymers based on vinylpyrrolidinone are highly valued in drug delivery for their biocompatibility, low toxicity, and ability to improve the solubility and bioavailability of poorly water-soluble drugs.[14][19] These polymers can be formulated into various drug delivery platforms, including:

-

Microparticles and Nanoparticles: Encapsulating drugs within these particles can protect them from degradation, control their release, and potentially target them to specific sites in the body.[14][20]

-

Hydrogels: The crosslinked networks of these polymers can absorb large amounts of water, making them suitable for wound dressings and controlled-release drug depots.[20][21]

-

Tablets and Films: They can act as binders in tablets and form films for transdermal or oral drug delivery.[14][15][20]

The ability to functionalize the pyrrolidinone ring or copolymerize with other monomers allows for the fine-tuning of polymer properties to suit specific drug delivery requirements.

Biomaterials and Medical Devices

The biocompatible nature of vinylpyrrolidinone-based polymers makes them suitable for modifying the surfaces of medical devices to improve their blood compatibility and reduce protein adsorption.[15][17] This is crucial for devices such as catheters and implants.[15] Copolymers of vinylpyrrolidone are also used in the synthesis of materials for contact lenses due to their excellent oxygen permeability and hydrophilicity.[21]

Key Intermediate in Pharmaceutical Synthesis

As previously mentioned, this compound is a critical intermediate in the synthesis of vigabatrin, an antiepileptic drug.[2][8] The vinyl group can be further functionalized through various chemical reactions to build the final drug molecule.[2]

Caption: Experimental workflow for developing a drug delivery system.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[22][23][24][25]

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23][24][25] Avoid contact with skin and eyes.[25]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and strong oxidizing agents to prevent unwanted polymerization.[23][24][25] It is often stabilized with an inhibitor.[1]

-

Hazards: While specific toxicity data for 5-V-2-P is not as extensively documented as for NVP, it is prudent to handle it with care. NVP is known to be an irritant and may cause harm if swallowed or inhaled.[22]

Conclusion

This compound is a monomer with significant, though perhaps less explored, potential compared to its well-known isomer, N-vinyl-2-pyrrolidone. Its unique structure offers opportunities for the synthesis of novel polymers with tailored properties for advanced applications in drug delivery, biomaterials, and as a key building block in pharmaceutical synthesis. As research continues to uncover the full extent of its capabilities, 5-V-2-P is poised to become an increasingly important tool for scientists and researchers in the pharmaceutical and materials science fields.

References

- Iurciuc (Tincu), C.-E., et al. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Pharmaceuticals, 13(5), 103. [Link]

- Jan, A., et al. (2020). Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review. European Academic Research, VIII(5), 2899-2917. [Link]

- Teodorescu, M., & Bercea, M. (2015). Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. Polymer-Plastics Technology and Engineering, 54(9), 923-943. [Link]

- Liu, Z., & Rimmer, S. (2002). Studies on the Free Radical Polymerization of N-Vinylpyrrolidinone in 3-Methylbutan-2-one. Macromolecules, 35(15), 5891-5898. [Link]

- ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers.

- Zhang, Q., et al. (2013). Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications. Journal of Biomedical Materials Research Part A, 101(2), 597-611. [Link]

- Tallon, M. A., & Musa, O. M. (2021). Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers.

- Al-Ghazali, M. A., et al. (2022). MEDICAL APPLICATIONS OF PVP.

- Liu, Z., & Rimmer, S. (2002). Studies on the Free Radical Polymerization of N-Vinylpyrrolidinone in 3-Methylbutan-2-one. Macromolecules, 35(15), 5891-5898. [Link]

- Chatzidaki, A., et al. (2021). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 13(16), 2739. [Link]

- ResearchGate. (n.d.). A convenient approach for vinylation reaction in the synthesis of this compound, a key intermediate of vigabatrin.

- Google Patents. (n.d.). US4621145A - Process for preparing this compound and intermediates therefor.

- PINPOOLS. (n.d.). 5-Vinyl-2-pyrrolidone.

- Chemsrc. (n.d.). 5-Vinylpyrrolidin-2-one.

- Preprints.org. (2023). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. [Link]

- LinkedIn. (2025, October 16). Exploring the Versatility of Polyvinyl Pyrrolidone: A Foundation for Innovation.

- LinkedIn. (2025, October 17). The Applications of N-Vinylpyrrolidone in different fields.

- Wikipedia. (n.d.). N-Vinylpyrrolidone.

- Green Chemistry in Teaching Labo. (n.d.). Synthesis of polyvinylpyrrolidone (PVP).

- Mol-Instincts. (n.d.). This compound.

- news. (2025, January 14). Poly (N-Vinyl Pyrrolidone): Multi-field Applications Drive The Industry To Flourish.

- ResearchGate. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Vinylpyrrolidone | 7529-16-0 [chemicalbook.com]

- 4. pinpools.com [pinpools.com]

- 5. 5-Ethenyl-2-pyrrolidinone | 7529-16-0 | FE22857 [biosynth.com]

- 6. 5-Vinylpyrrolidin-2-one | CAS#:7529-16-0 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Green Chemistry in Teaching Labo [web.njit.edu]

- 13. mdpi.com [mdpi.com]

- 14. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. euacademic.org [euacademic.org]

- 16. researchgate.net [researchgate.net]

- 17. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MEDICAL APPLICATIONS OF PVP - Advanced Studies in Experimental and Clinical Medicine: Modern Trends and Latest Approaches [ebrary.net]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. researchgate.net [researchgate.net]

- 21. The Applications of N-Vinylpyrrolidone in different fields-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 22. fishersci.com [fishersci.com]

- 23. download.basf.com [download.basf.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. echemi.com [echemi.com]

A Technical Guide to the Applications of 5-Vinyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Unique Monomer

5-Vinyl-2-pyrrolidinone (VP) is a heterocyclic organic compound that has garnered significant attention in polymer science and materials engineering. Its unique molecular architecture, featuring both a polymerizable vinyl group and a polar, hydrophilic pyrrolidinone ring, makes it a highly versatile monomer.[1] The polymers and copolymers derived from VP, most notably polyvinylpyrrolidone (PVP), exhibit a rare combination of properties including excellent water solubility, low toxicity, biocompatibility, and high chemical stability.[2][3][4]

Initially explored for its role as a key intermediate in the synthesis of pharmaceuticals like the antiepileptic drug vigabatrin, the applications for VP have expanded dramatically.[1][5] Today, its derivatives are integral components in advanced materials spanning numerous sectors, from medicine and cosmetics to industrial coatings and adhesives.[6][7][8] This guide provides an in-depth exploration of the synthesis, properties, and core applications of VP-based polymers, offering a technical resource for professionals in research and development.

Physicochemical Properties and Reactivity

The utility of this compound stems directly from its chemical structure. The vinyl group serves as a reactive site for polymerization, while the lactam ring imparts polarity and hydrogen-bonding capabilities.[1] This bifunctionality dictates the behavior of the resulting polymers.

| Property | Value | Source |

| IUPAC Name | 5-ethenylpyrrolidin-2-one | [1] |

| Molecular Formula | C₆H₉NO | [9] |

| Molecular Weight | 111.14 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [8][9] |

| Boiling Point | 130°C at 0.1 mmHg | [10] |

| Solubility | Miscible with water and many organic solvents | [8][11] |

The monomer is susceptible to polymerization upon exposure to heat or initiators and can hydrolyze under acidic conditions.[11] Therefore, commercial preparations often include a polymerization inhibitor and are stored under conditions that prevent degradation.[11]

Polymerization and Copolymerization of VP

The vinyl group of this compound allows it to readily undergo polymerization, most commonly through free-radical mechanisms.[3][11] This process enables the synthesis of high-molecular-weight polymers (homopolymers) or its incorporation with other monomers to create copolymers with tailored properties.[12]

Core Polymerization Principles

Free-radical polymerization of VP is typically initiated by thermal or photochemical decomposition of an initiator molecule (e.g., azobisisobutyronitrile - AIBN, or peroxides) to generate free radicals.[3][13] These radicals attack the vinyl group of the VP monomer, initiating a chain reaction that propagates until termination. The molecular weight of the resulting polymer can be controlled by adjusting the concentration of the monomer, initiator, and chain transfer agents, as well as the reaction temperature.[3][13]

Copolymerization is a powerful strategy to fine-tune material properties. For instance, copolymerizing VP with hydrophobic monomers like methyl methacrylate can create amphiphilic materials suitable for drug encapsulation or membrane formation.[12][14] Conversely, copolymerization with hydrophilic monomers can enhance water retention in hydrogels.[15]

Diagram of a Typical Free-Radical Polymerization Workflow

Caption: Workflow for a typical free-radical polymerization of VP.

Exemplary Experimental Protocol: Synthesis of Poly(this compound)

This protocol describes a representative lab-scale free-radical solution polymerization.

-

Monomer Preparation: Pass this compound (VP) through a short column of basic alumina to remove the polymerization inhibitor.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the purified VP monomer (e.g., 10 g, 90 mmol) in a suitable solvent like 1,4-dioxane (50 mL).

-

Initiator Addition: Add a free-radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) (e.g., 0.074 g, 0.45 mmol, ~0.5 mol% relative to monomer).

-

Degassing: Bubble dry nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir. The reaction is typically run for several hours (e.g., 6-24 hours).

-

Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.

-

Purification and Drying: Collect the white polymer precipitate by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50°C to a constant weight.

-

Characterization: The resulting poly(this compound) should be characterized to determine its molecular weight (Gel Permeation Chromatography), chemical structure (FTIR, NMR), and thermal properties (DSC, TGA).

Core Application Domains

The unique properties of VP-based polymers have led to their widespread use in both biomedical and industrial fields.

Biomedical Applications

The biocompatibility, low toxicity, and hydrophilicity of PVP and its derivatives make them exceptionally well-suited for medical and pharmaceutical applications.[3][4][6]

-

Drug Delivery Systems: PVP is a versatile excipient used to enhance the solubility and bioavailability of poorly water-soluble drugs.[16][17] It can be formulated into various morphologies, including micro/nanoparticles, hydrogels, and solid dispersions, to achieve controlled or targeted drug release.[4][18] For example, PVP-based nanoparticles have been developed to encapsulate antiviral drugs like Zidovudine, potentially improving their therapeutic efficacy.[18] The polymer's ability to form complexes with drug molecules can protect them from degradation and modulate their release profiles.[6][13]

-

Hydrogels and Tissue Engineering: VP is a key component in the synthesis of hydrogels—three-dimensional polymer networks that can absorb large amounts of water.[19][20] These hydrogels mimic the extracellular matrix, providing a supportive scaffold for cell growth and tissue regeneration.[19] PVP-based hydrogels are used in wound dressings, soft contact lenses, and as injectable systems for delivering cells or therapeutic agents.[7][15][21] Their high water content and soft consistency ensure biocompatibility and minimize irritation to surrounding tissues.[15]

-

Biocompatible Coatings: Surfaces of medical devices, such as catheters and surgical instruments, can be modified with PVP to improve their biocompatibility and reduce protein adsorption (biofouling).[2] A PVP coating creates a hydrophilic layer that repels proteins and cells, thereby preventing blood coagulation and inflammatory responses at the material-tissue interface.[6]

Industrial Applications

In industrial settings, the adhesive and film-forming properties of VP-based polymers are highly valued.[6][22]

-

Adhesives and Coatings: VP is frequently used as a reactive diluent in UV-curable formulations for coatings, inks, and adhesives.[8][9][22] In this role, it reduces the viscosity of the formulation for easier application and then copolymerizes into the final polymer network upon UV exposure.[22] This integration enhances adhesion, flexibility, and toughness of the cured film, making it ideal for applications like protective wood finishes and high-performance adhesives.[9][22]

-

Membranes and Separation Technologies: Copolymers containing VP are used to manufacture membranes for filtration and separation processes. The hydrophilic pyrrolidinone groups can be leveraged to control the flux and fouling resistance of membranes used in water treatment and biomedical applications.[20]

-

Personal Care and Cosmetics: The film-forming ability of PVP is utilized in cosmetics such as hair sprays and gels.[7][17] It is also used as a binder and stabilizer in various personal care product formulations.[9]

Structure-Property-Function Relationships

The performance of VP-based polymers is a direct consequence of their molecular structure. Understanding this relationship is key to designing materials for specific applications.

Caption: How VP's structure dictates polymer properties and applications.

-

Vinyl Group: This functional group is the site of polymerization, allowing the formation of long polymer chains. Its reactivity is crucial for applications in UV-cured coatings where it acts as a reactive diluent.[1][22]

-

Pyrrolidinone Ring: This polar, five-membered lactam ring is responsible for many of the polymer's most valuable properties.

-

Hydrophilicity & Solubility: The carbonyl group and nitrogen atom in the ring can form hydrogen bonds with water, rendering the polymer highly water-soluble.[4][6] This is fundamental to its use in hydrogels and as a solubility enhancer for drugs.[3]

-

Adhesion & Film-Forming: The polarity of the ring promotes strong adhesion to a variety of substrates, a key attribute for its use in coatings and adhesives.[6][22]

-

Biocompatibility & Low Toxicity: The pyrrolidinone structure is chemically stable and physiologically inert, leading to the excellent biocompatibility of PVP, which was even used historically as a blood plasma substitute.[2][3]

-

Complexing Ability: The ring structure allows PVP to form complexes with various small molecules, which is exploited in drug delivery to protect and solubilize active pharmaceutical ingredients.[6]

-

Future Outlook

The unique combination of properties offered by this compound ensures its continued relevance in advanced materials research. Future developments are likely to focus on creating more sophisticated polymer architectures, such as block copolymers and polymer bottlebrushes, for highly specific applications like targeted drug delivery and smart materials.[23] As nanotechnology and biotechnology advance, VP-based polymers are poised to play an even more critical role in developing innovative solutions for medicine and industry.[7]

References

- Abdullah Jan, Naqeebullah Khan, Attiq-ur-Rehman Kakar, Samiullah, Abdul Hakeem. (n.d.). Importance of Polyvinylpyrrolidon as Pyrrolidone- Based Surfactants and as Poly (N-vinylpyrrolidone)- Modified Surfaces for Biomedical Applications. A Review.

- Liu, X., Xu, Y., Wu, Z., & Chen, H. (2013). Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications. Macromolecular bioscience, 13(2), 147–154.

- Benchchem. (n.d.). This compound for Advanced Polymer Research.

- Teja, B. V., Patil, C., & Shete, A. (2020). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. Journal of Drug Delivery Science and Technology, 102029.

- Iovino, V., Cesa, C. S., & Lista, A. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 13(1), 154.

- Stand Long. (2025). Innovative Applications of Polyvinylpyrrolidone (PVP) in Medicine and Cosmetics.

- Journal of Functional Biomaterials. (n.d.). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery.

- Warner-Lambert Company. (1986). Process for preparing this compound and intermediates therefor. Google Patents.

- ResearchGate. (n.d.). A convenient approach for vinylation reaction in the synthesis of this compound, a key intermediate of vigabatrin.

- National Center for Biotechnology Information. (n.d.). N-vinyl-2-pyrrolidone. PubChem.

- Bajpai, S. K. (1999). Poly(N--vinyl-2-pyrrolidone)-polyacrylamide Hydrogels as Extraction Solvents. Journal of Applied Polymer Science, 78(4), 839-850.

- Milliken Chemical. (2026). N-Vinyl-2-pyrrolidone (NVP): Enhancing Adhesives and Industrial Coatings.

- ZXCHEM. (n.d.). N-Vinyl-2-pyrrolidone.

- Belaroui, F., Belbachir, M., & Harrane, A. (2014). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. BULLETIN OF CHEMICAL REACTION ENGINEERING AND CATALYSIS, 9(3), 201-206.

- ChemicalBook. (2024). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone.

- McBrierty, V. J., Quinn, F. X., Keely, C., Wilson, A. C., & Friends, G. D. (1992). Water in hydrogels. 4. Poly(N-vinyl-2-pyrrolidinone-methyl methacrylate)/saline systems. Macromolecules, 25(16), 4138-4144.

- Materials. (n.d.). Lyophilized Polyvinylpyrrolidone Hydrogel for Culture of Human Oral Mucosa Stem Cells.

- Polymers. (n.d.). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use.

- General Aniline & Film Corp. (1953). Polymerization process for n-vinyl pyrrolidone. Google Patents.

- ZXCHEM. (2024). Discover the Benefits of N-Vinyl-2-pyrrolidone (NVP).

- Ashland. (2016). Product Stewardship Summary - N-vinyl-2-pyrrolidone.

- Polymers. (n.d.). Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur.

- ChemicalBook. (n.d.). Application and preparation of N-vinyl-2-pyrrolidone.

- A, L., V, V. R., C, V., K, R., L, A., & T, S. (2018). Poly (vinyl pyrrolidone)-lipid based hybrid nanoparticles for anti viral drug delivery. Chemistry and physics of lipids, 210, 80-88.

- Macromolecules. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone.

- Polymers. (n.d.). Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application.

- ACS Omega. (n.d.). Biocompatible, Injectable, and Self-Healing Poly(N-vinylpyrrolidone)/Carboxymethyl Cellulose Hydrogel for Drug Release.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. euacademic.org [euacademic.org]

- 7. Innovative Applications of Polyvinylpyrrolidone (PVP) in Medicine and Cosmetics - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. ashland.com [ashland.com]

- 9. zxchem.com [zxchem.com]

- 10. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 11. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. Discover the Benefits of N-Vinyl-2-pyrrolidone (NVP) [zxchem.com]

- 18. Poly (vinyl pyrrolidone)-lipid based hybrid nanoparticles for anti viral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. mdpi.com [mdpi.com]

discovery and history of 5-Vinyl-2-pyrrolidinone

An In-depth Technical Guide to 5-Vinyl-2-pyrrolidinone: Discovery, Synthesis, and Applications

Introduction

This compound (5-V-2-P), with the chemical formula C₆H₉NO, is a significant heterocyclic organic compound.[1][2] It is a constitutional isomer of the more widely known N-Vinyl-2-pyrrolidone (NVP), a monomer extensively used in the production of polyvinylpyrrolidone (PVP). Unlike NVP, where the vinyl group is attached to the nitrogen atom, in 5-V-2-P the vinyl group is bonded to a carbon atom within the lactam ring.[3] This structural distinction profoundly influences its chemical reactivity and applications. While NVP is a cornerstone of polymer chemistry developed by Walter Reppe, the history and utility of this compound are primarily rooted in pharmaceutical synthesis, where it serves as a critical intermediate.[3][4][5]

This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, tailored for researchers and professionals in chemical and drug development.

History and Discovery: A Pharmaceutical Intermediate

The discovery and development of this compound are intrinsically linked to the synthesis of the antiepileptic drug Vigabatrin, also known as γ-vinyl-γ-aminobutyric acid (vinyl-GABA).[6] Research into irreversible inhibitors of γ-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA, led to the development of Vigabatrin. An increase in GABA levels in the central nervous system can help manage seizure disorders.[6]

Key synthetic pathways to Vigabatrin required a reliable method to produce its immediate precursor, this compound. A significant development in this area was detailed in a 1986 patent assigned to Merrell Dow Pharmaceuticals Inc.[6] This patent outlined a novel, multi-step process for preparing this compound, solidifying its role as a crucial building block in the production of this important therapeutic agent.[6][7] The historical context of 5-V-2-P is therefore not one of broad industrial polymerization, but of targeted organic synthesis for a specific, high-value pharmaceutical application.

Synthesis Methodologies

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions. The most well-documented industrial method involves the pyrolysis of an N-oxide intermediate.[3][7] An alternative laboratory-scale approach utilizes a Grignard reaction for the vinylation step.[8]

Method 1: Synthesis via Pyrolysis of an N-Oxide Intermediate

This pathway, detailed in U.S. Patent 4,621,145A, begins with 5-oxo-2-pyrrolidine-acetonitrile and proceeds through several stages.[6][7]

Experimental Protocol:

Step 1: Reductive Amination to form N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine

-

In an inert solvent such as a (C₁-C₆)alkanol, dissolve 5-oxo-2-pyrrolidineacetonitrile.

-

Add dimethylamine and a palladium catalyst (e.g., palladium-on-barium sulfate).

-

Pressurize the reaction vessel with hydrogen gas (from 1 to 20 atmospheres).

-

Maintain the reaction at a temperature between 20°C and 100°C (ambient temperature is preferred) until the reaction is complete.

-

Filter the catalyst and remove the solvent under reduced pressure to yield the crude product.[7]

Step 2: Oxidation to the N-oxide derivative

-

Dissolve the N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine from the previous step in a suitable solvent.

-

Treat the solution with an oxidizing agent (e.g., hydrogen peroxide) to form the corresponding N-oxide.[7]

Step 3: Pyrolysis to form this compound

-

Heat the crude N-oxide derivative under reduced pressure (e.g., 0.1 mm Hg).

-

Raise the temperature to at least 140°C, typically in the range of 140°C to 185°C.[6]

-

The this compound product will continuously distill from the reaction mixture. A deoxygenation by-product, N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine, may co-distill.[6][7]

Step 4: Purification

-

Dissolve the distillate in water.

-

Treat the aqueous solution with an acidic ion exchange resin to bind the basic by-product.

-

Filter off the resin.

-

Evaporate the solvent from the neutral filtrate and distill the residue under vacuum to obtain pure this compound.[6]

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Method 2: Vinylation using a Grignard Reagent

A more direct vinylation approach has been developed, which avoids the use of potentially hazardous reagents on a large scale.[8]

Experimental Protocol:

-

Start with 5-ethoxy-2-pyrrolidinone as the substrate.

-

In a suitable aprotic solvent (e.g., THF), treat the substrate with vinyl magnesium bromide.

-

The reaction is performed in the presence of potassium carbonate, which serves as an inexpensive and environmentally benign promoter.[8]

-

Upon completion, the reaction is quenched and worked up using standard extraction procedures.

-

This method has been reported to produce this compound in high yield (81%) and purity without requiring chromatographic separation.[8]

Chemical Properties and Characterization

This compound is a liquid at room temperature with solubility in water and common organic solvents.[1] Its key structural features—the vinyl group and the lactam ring—dictate its reactivity, allowing it to serve as a versatile monomer for functional polymers and as a key intermediate in ring-opening reactions.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| CAS Number | 7529-16-0 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 170-180 °C | [1] |

| Density | 1.05 g/mL | [1] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Synonyms | 5-ethenylpyrrolidin-2-one, 5-VP | [1] |

Applications in Drug Development and Polymer Science

The primary and most significant application of this compound is its role as the penultimate intermediate in the synthesis of Vigabatrin.[3]

Final Step: Hydrolysis to Vigabatrin

The conversion of this compound to the active pharmaceutical ingredient is achieved through acid-catalyzed hydrolysis, which opens the lactam ring.

Protocol for Hydrolysis:

-

Heat the purified this compound in an aqueous solution of a strong acid, such as 5% hydrochloric acid.

-

Maintain the temperature at approximately 95-100°C for several hours.[6][7]

-

The reaction yields 4-amino-5-hexenoic acid (Vigabatrin) as its acid addition salt.

-

The final product can be isolated and purified through neutralization and recrystallization.[7]

Reaction Diagram:

Sources

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 5. scientificspectator.com [scientificspectator.com]

- 6. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 7. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to the Synthesis of Poly(N-vinyl-2-pyrrolidinone)

Abstract

Poly(N-vinyl-2-pyrrolidinone) (PVP), a water-soluble polymer synthesized from the monomer N-vinyl-2-pyrrolidinone (NVP), is a remarkably versatile material with extensive applications across the pharmaceutical, biomedical, cosmetic, and industrial sectors.[1] Its value stems from a unique combination of properties including biocompatibility, low toxicity, pH stability, and excellent film-forming capabilities.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the polymerization of NVP. It delves into the causality behind experimental choices for two distinct and robust polymerization methodologies: conventional free-radical polymerization (FRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. We present step-by-step protocols, safety considerations, characterization techniques, and a troubleshooting guide to empower researchers to synthesize PVP with desired properties for their specific applications.

Introduction: The Versatility of PVP and Monomer Nomenclature

First synthesized by the chemist Walter Reppe at BASF in the 1930s, Polyvinylpyrrolidone (PVP) was initially used as a blood plasma substitute.[2] Its applications have since expanded dramatically. In the pharmaceutical industry, it serves as a binder in tablets, a solubilizer for poorly soluble drugs, and a stabilizer in suspensions.[1][3] Its use in cosmetics includes hair sprays and gels, while technical applications range from adhesives and coatings to membranes for water purification.[2]

It is important to clarify the monomer nomenclature. The user topic specified "5-Vinyl-2-pyrrolidinone," a known intermediate in the synthesis of the antiepileptic drug vigabatrin.[4] However, the polymer commonly known as PVP is synthesized from its isomer, N-vinyl-2-pyrrolidinone (NVP) , where the vinyl group is attached to the nitrogen atom of the pyrrolidone ring. This document will focus exclusively on the polymerization of NVP, the correct precursor for PVP.

The choice of polymerization technique is critical as it dictates the final properties of the polymer, such as molecular weight, molecular weight distribution (polydispersity), and end-group functionality. This guide will provide protocols for both a conventional and a controlled polymerization method to suit a range of research and development needs.

Critical Safety and Handling of N-Vinyl-2-pyrrolidinone

N-vinyl-2-pyrrolidinone (CAS No. 88-12-0) is a hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Profile:

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye damage and is suspected of causing cancer. Prolonged or repeated exposure may cause damage to organs, particularly the liver.[5][6]

-

Physical Hazards: The monomer is combustible, and its vapors can form explosive mixtures with air upon intense heating.

-

Environmental Hazards: Harmful to aquatic life.

Mandatory Safety Precautions:

-

Engineering Controls: Always handle NVP in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber).

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

-

Handling and Storage: Store the monomer in a tightly closed container in a dry, cool, and well-ventilated place, often under a nitrogen atmosphere to prevent spontaneous polymerization.[6] Commercial NVP contains a polymerization inhibitor (like sodium hydroxide) which must be removed before use, typically by vacuum distillation or passing through a column of basic alumina.[7]

Principles of NVP Polymerization

NVP is a non-conjugated, less-activated monomer (LAM), a characteristic that influences the choice of effective polymerization techniques.[8][9]

Conventional Free-Radical Polymerization (FRP)

FRP is the most common and straightforward method for synthesizing PVP. The process involves three main steps: initiation, propagation, and termination. An initiator, such as an azo compound (e.g., AIBN) or a peroxide, is thermally or photochemically decomposed to generate free radicals.[10][11] These radicals attack the vinyl group of an NVP monomer, initiating a chain reaction. The polymer chain grows rapidly until it is terminated by combination or disproportionation with another radical.

The primary advantage of FRP is its simplicity and speed. However, it offers poor control over the polymerization process, leading to polymers with a broad molecular weight distribution (high polydispersity index, Đ) and undefined end groups.[12]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT is a form of reversible-deactivation radical polymerization (RDRP) that provides excellent control over molar mass, polydispersity, and architecture.[9] The key to RAFT is the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound. For a LAM like NVP, xanthates are the most suitable CTAs.[9]

During polymerization, the growing polymer radical chain reversibly adds to the C=S bond of the RAT agent. This forms a dormant intermediate that can fragment to release a new radical, which can then initiate a new polymer chain. This rapid equilibrium between active (propagating) and dormant species ensures that all polymer chains grow at a similar rate, resulting in a polymer with a narrow molecular weight distribution (low Đ, typically < 1.3) and predictable molecular weight.

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of NVP in Aqueous Solution

This protocol describes a simple method to produce PVP with a broad molecular weight distribution, suitable for applications where precise molecular weight control is not critical. The initiator used is 2,2'-Azobisisobutyronitrile (AIBN).

Table 1: Materials and Reagents for FRP

| Reagent | CAS Number | Supplier Example | Notes |

| N-vinyl-2-pyrrolidinone (NVP) | 88-12-0 | Sigma-Aldrich | Inhibitor must be removed prior to use. |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | Sigma-Aldrich | Recrystallize from methanol before use. Store refrigerated. |

| Deionized Water | 7732-18-5 | - | High purity (18.2 MΩ·cm). |

| Methanol | 67-56-1 | Fisher Scientific | Reagent grade, for purification. |

| Diethyl Ether | 60-29-7 | Fisher Scientific | Anhydrous, for precipitation. |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Nitrogen or Argon gas inlet

-

Schlenk line or similar inert atmosphere setup

-

Glass syringes and needles

Step-by-Step Procedure:

-

Monomer Purification: Remove the polymerization inhibitor from NVP by passing it through a short column of basic alumina.

-

Reaction Setup: Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Equip the other necks with a rubber septum for liquid transfer and a gas inlet/outlet connected to a bubbler.

-

Deoxygenation: Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive inert gas flow throughout the reaction.

-

Reagent Addition: In a typical experiment targeting a specific molecular weight, dissolve NVP (e.g., 10.0 g, 90 mmol) and AIBN (e.g., 74 mg, 0.45 mmol, for a [M]/[I] ratio of 200) in deionized water (40 mL).[10]

-

Purging: Transfer the solution to the reaction flask via a cannula or syringe. Sparge the solution with inert gas for 30-45 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir vigorously. The solution will gradually become more viscous.

-

Reaction Monitoring & Termination: Allow the reaction to proceed for a set time (e.g., 4-6 hours). To terminate, cool the flask in an ice bath and expose the solution to air.

-

Purification:

-

Dilute the viscous polymer solution with a small amount of methanol.

-

Precipitate the polymer by slowly adding the solution to a large volume of cold, stirring diethyl ether (e.g., 500 mL).

-

Collect the white polymer precipitate by vacuum filtration.

-

Wash the polymer with fresh diethyl ether and dry it under vacuum at 40-50 °C to a constant weight.

-

Protocol 2: Controlled Polymerization of NVP via RAFT

This protocol provides a method for synthesizing well-defined PVP with a predictable molecular weight and narrow polydispersity (Đ < 1.3). It utilizes a xanthate-based CTA.[9]

Table 2: Materials and Reagents for RAFT Polymerization

| Reagent | CAS Number | Supplier Example | Notes |

| N-vinyl-2-pyrrolidinone (NVP) | 88-12-0 | Sigma-Aldrich | Purify by passing through basic alumina. |

| S-2-Propionic acid-O-ethyl xanthate (PEX) | 262331-50-6 | Boron Molecular | Example of a suitable RAFT agent for NVP. |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | Sigma-Aldrich | Recrystallize from methanol before use. |

| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich | Anhydrous grade. |

| Diethyl Ether | 60-29-7 | Fisher Scientific | Anhydrous, for precipitation. |

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Schlenk line for inert atmosphere operations

-

Oil bath with temperature controller

-

Glass syringes and needles

-

Vacuum line and pump

Step-by-Step Procedure:

-

Monomer & Solvent Purification: Purify NVP as described in Protocol 1. Ensure 1,4-dioxane is anhydrous.

-

Reagent Preparation: Prepare a stock solution of AIBN in 1,4-dioxane.

-

Reaction Setup: Place the RAFT agent, PEX (e.g., 104 mg, 0.5 mmol, for a [M]/[CTA] ratio of 100), and a magnetic stir bar into a Schlenk flask.

-

Deoxygenation: Seal the flask, and perform at least three freeze-pump-thaw cycles to remove all oxygen.

-

Reagent Addition (under inert atmosphere):

-

Via a degassed syringe, add purified NVP (5.55 g, 50 mmol).

-

Add anhydrous 1,4-dioxane (e.g., 10 mL) to achieve the desired monomer concentration.

-

Add the AIBN stock solution (e.g., for a [CTA]/[I] ratio of 10, add 0.05 mmol of AIBN).

-

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and begin stirring.[9]

-

Reaction Monitoring & Termination: The polymerization is typically slower than FRP. Monitor the reaction by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR. After reaching the desired conversion (e.g., >90% in 8-12 hours), terminate the reaction by cooling the flask in an ice bath and exposing it to air.

-

Purification:

-

Dilute the reaction mixture with a small amount of THF or methanol.

-

Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.

-

Collect the polymer by filtration, re-dissolve it in a minimal amount of methanol, and re-precipitate to ensure high purity.

-

Dry the final product under vacuum at 40-50 °C until a constant weight is achieved.

-

Characterization of the Resulting Polymer

Proper characterization is essential to confirm the success of the polymerization and to determine the properties of the synthesized PVP.

Gel Permeation Chromatography (GPC/SEC)

GPC is the primary technique for determining the molecular weight (Number-average Mn, Weight-average Mw) and the polydispersity index (Đ = Mw/Mn) of the polymer.

-

System: A typical GPC system for PVP analysis uses polar aprotic solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) with LiBr as the mobile phase.[3]

-

Calibration: The system is calibrated using narrow standards, such as polyethylene glycol (PEG) or polystyrene (PS), though results will be relative unless absolute molecular weight detection (e.g., via light scattering) is used.[13]

-

Expected Results:

-

FRP Product: A broad chromatogram, indicating a high Đ value (typically > 2.0).

-

RAFT Product: A narrow, symmetric chromatogram, indicating a low Đ value (typically < 1.3).

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for structural verification of the polymer and to quantify residual monomer.

-

Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent, such as D₂O or CDCl₃.

-

Key Spectral Features of PVP:

-

Polymer Backbone: Broad peaks corresponding to the polymer backbone protons will be observed between approximately 1.4 and 3.8 ppm.[14] The methyne proton under the pyrrolidone ring appears around 3.7 ppm.[14]

-

Residual NVP Monomer: If present, sharp vinyl proton peaks will be visible between 4.0 and 7.5 ppm. The absence of these peaks confirms complete purification.[15][16]

-

Troubleshooting Guide

Table 3: Common Polymerization Issues and Solutions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No polymerization or very low yield | 1. Presence of oxygen in the system.2. Ineffective/decomposed initiator.3. Inhibitor not fully removed from monomer. | 1. Improve deoxygenation procedure (increase sparging time or perform more freeze-pump-thaw cycles).2. Use freshly recrystallized initiator.3. Re-purify the monomer using a fresh column of basic alumina. |

| Broad molecular weight distribution (high Đ) in RAFT | 1. Impurities in the system (e.g., water, oxygen).2. Incorrect [CTA]/[I] ratio (too much initiator).3. Unsuitable RAFT agent for NVP. | 1. Ensure all reagents and solvents are pure and anhydrous, and the system is rigorously deoxygenated.2. Re-calculate and verify initiator concentration; a typical [CTA]/[I] ratio is 5-10.3. Confirm the use of a xanthate or other suitable CTA for LAMs. |

| Polymerization stops prematurely | 1. Initiator consumed too quickly.2. Vitrification (gel effect) where the solution becomes too viscous for monomers to diffuse. | 1. For long reactions, consider a slower-decomposing initiator or a second addition of initiator.2. Decrease the initial monomer concentration by adding more solvent. |

| Polymer is difficult to precipitate or forms an oil | 1. Molecular weight is too low.2. Inappropriate precipitation solvent. | 1. Increase the [M]/[I] or [M]/[CTA] ratio to target a higher molecular weight.2. Use a different non-solvent. For PVP, cold diethyl ether or hexane are common choices. Ensure a large excess of the non-solvent is used. |

Conclusion

The synthesis of Poly(N-vinyl-2-pyrrolidinone) can be readily achieved through multiple pathways. Conventional free-radical polymerization offers a simple and rapid method for producing PVP, suitable for applications where precise control over polymer architecture is not paramount. For applications demanding well-defined materials, such as in advanced drug delivery systems or nanotechnology, the RAFT polymerization technique provides superior control over molecular weight and results in a narrow polydispersity. By carefully selecting the appropriate methodology and adhering to the detailed protocols and safety guidelines presented, researchers can successfully synthesize PVP tailored to the specific demands of their scientific and developmental endeavors.

References

- Wikipedia. (n.d.). Polyvinylpyrrolidone.

- Nicolas, J., et al. (2013). Homopolymerization and Block Copolymerization of N-Vinylpyrrolidone by ATRP and RAFT with Haloxanthate Inifers. Macromolecules.

- Green Chemistry in Teaching Labo. (n.d.). Synthesis of polyvinylpyrrolidone (PVP).

- Chiang, W., et al. (2018). Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. Polymers.

- Koczkur, K. M., et al. (2015). Polyvinylpyrrolidone (PVP) in nanoparticle synthesis. Dalton Transactions.

- Spectrometrics. (n.d.). New GPC-IR Analysis of Polymeric Excipients in Pharmaceutical Formulations.

- Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.

- ResearchGate. (2021). Controllable synthesis of poly(N-vinylpyrrolidone) and its block copolymers by atom transfer radical polymerization.

- OUCI. (n.d.). Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers.

- Teja, A. S., et al. (2020). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. Journal of Pharmaceutical Sciences.

- Mireles, L. K., et al. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega.

- Iatrou, H., et al. (2017). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers.

- D'Amelia, R. P., et al. (2019). The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. Journal of Polymer and Biopolymer Physics Chemistry.

- ResearchGate. (2010). Analysis of Residual Vinyl Pyrrolidone Monomer in Polyvinylpyrrolidone with a Mixed Mode Separation, using a Fast Gel Permeation Chromatography Column.

- Waters. (n.d.). What is a good choice of GPC standard when analyzing PVP (polyvinylpyrrolidone) in a solvent of DMF (dimethylformamide)?.

- Google Patents. (1994). WO1994018241A1 - Free radical solution polymerization of vinylpyrrolidone.

- ResearchGate. (2003). Controlled Radical Polymerization of N-Vinylpyrrolidone by Reversible Addition-Fragmentation Chain Transfer Process.

- Google Patents. (1986). US4621145A - Process for preparing this compound and intermediates therefor.

Sources

- 1. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. US4621145A - Process for preparing this compound and intermediates therefor - Google Patents [patents.google.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Chemistry in Teaching Labo [web.njit.edu]

- 11. Conventional Free Radical Polymerization of<scp>N‐Vinyl</scp>Pyrrolidone Homopolymers [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. support.waters.com [support.waters.com]

- 14. The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis [pubs.sciepub.com]

- 15. pubs.acs.org [pubs.acs.org]